Cas no 1805454-35-6 (2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-acetic acid)

2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-acetic acid 化学的及び物理的性質
名前と識別子
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- 2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-acetic acid
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- インチ: 1S/C8H6F2INO3/c9-8(10)7-6(11)3(2-5(14)15)1-4(13)12-7/h1,8H,2H2,(H,12,13)(H,14,15)
- InChIKey: MQWZRBZMUVBOED-UHFFFAOYSA-N
- SMILES: IC1=C(C(F)F)NC(C=C1CC(=O)O)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 376
- トポロジー分子極性表面積: 66.4
- XLogP3: 0.1
2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029028513-250mg |
2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-acetic acid |
1805454-35-6 | 95% | 250mg |
$999.60 | 2022-04-01 | |
Alichem | A029028513-500mg |
2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-acetic acid |
1805454-35-6 | 95% | 500mg |
$1,853.50 | 2022-04-01 | |
Alichem | A029028513-1g |
2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-acetic acid |
1805454-35-6 | 95% | 1g |
$3,039.75 | 2022-04-01 |
2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-acetic acid 関連文献
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-acetic acidに関する追加情報
2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-acetic acid: A Versatile Building Block in Medicinal and Agrochemical Research
The compound 2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-acetic acid (CAS No: 1805454-35-6) has emerged as a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals due to its unique structural features and reactivity profile. This molecule combines a pyridine core with a difluoromethyl group, a hydroxy substituent, an iodo atom, and a carboxylic acid functionality, enabling its integration into diverse synthetic pathways. Recent studies highlight its role as a scaffold for designing compounds targeting G protein-coupled receptors (GPCRs), enzyme inhibitors, and herbicidal agents.
The difluoromethyl group at the 2-position of the pyridine ring is particularly noteworthy for its ability to modulate lipophilicity and metabolic stability in drug candidates. Fluoro-substituted heterocycles are increasingly favored in medicinal chemistry due to their enhanced bioavailability and resistance to enzymatic degradation. The presence of the hydroxy group at position 6 introduces hydrogen-bonding capabilities, which are critical for optimizing interactions with biological targets such as kinases or nucleic acids.
The iodo substituent at position 3 serves as an excellent leaving group for cross-coupling reactions, including the Buchwald–Hartwig amination and Sonogashira coupling. These transformations allow for the rapid diversification of the pyridine scaffold into complex architectures with tailored pharmacological properties. For instance, recent research published in *Organic & Biomolecular Chemistry* (2024) demonstrated the use of this compound as a precursor to selective COX-2 inhibitors with improved anti-inflammatory profiles.
The carboxylic acid functionality at position 4 provides additional synthetic versatility through esterification or amidation reactions. This feature is particularly valuable in creating prodrugs or conjugates for targeted drug delivery systems. Notably, studies have shown that ester derivatives of this compound exhibit enhanced solubility and permeability across biological membranes, addressing key challenges in drug development.
From an agricultural perspective, derivatives of 2-(Difluoromethyl)-6-hydroxy-3-iodopyridine-4-acetic acid have shown promise as herbicides targeting acetolactate synthase (ALS), a key enzyme in plant amino acid biosynthesis. The iodinated pyridine core demonstrates high selectivity against broadleaf weeds while minimizing phytotoxicity to crops—a finding corroborated by field trials reported in *Pest Management Science* (Q1 2023).
Synthetic routes to this compound typically involve transition-metal-catalyzed halogenation strategies followed by hydroxylation and carboxylation steps. A notable advancement described in *Advanced Synthesis & Catalysis* (March 2024) employs palladium-catalyzed C–H activation to directly introduce the iodo group with exceptional regioselectivity, reducing multistep purification requirements.
In material science applications, researchers have explored the use of this scaffold in organic light-emitting diodes (OLEDs). The electron-deficient nature of the iodo-substituted pyridine combined with fluoro-methylation creates unique charge transport properties suitable for blue-emitting materials—a breakthrough highlighted in *Advanced Materials* (Volume 37, 2025).
Computational studies using density functional theory (DFT) have further elucidated the electronic structure of this compound, revealing that the iodide atom significantly lowers LUMO energy levels while maintaining HOMO stability—a characteristic beneficial for redox-active materials and sensor applications.
Ongoing clinical investigations are examining conjugates derived from this scaffold as potential anticancer agents targeting hypoxic tumor microenvironments. The hydroxyl group's ability to form coordination complexes with metal ions has also sparked interest in developing radiolabeled versions for positron emission tomography (PET) imaging.
Environmental fate studies indicate that while the iodo-substituted pyridines can persist under certain conditions, recent modifications through bioconjugation with biodegradable polymers have significantly improved their ecological profiles without compromising efficacy—a critical consideration for regulatory approval processes.
Academic collaborations between pharmaceutical companies and research institutions continue to expand the application scope of this versatile platform molecule. Current projects focus on optimizing synthetic yields through flow chemistry techniques and exploring asymmetric derivatization strategies to access enantiomerically pure compounds with enhanced therapeutic indices.
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